Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Bond Lengths and Angles
The compound’s dioxaborolane group adopts a trigonal planar geometry around boron, with B–O bond lengths typical of boronic esters. In related structures, such as methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, the B–O bonds range from 1.31–1.35 Å , slightly shorter than those in free phenylboronic acid (1.35–1.38 Å). The methyl groups on the dioxaborolane ring enforce steric bulk, stabilizing the boronate moiety through electron donation from the pinacol-derived oxygen atoms.
The methoxy group at the 2-position of the benzoate ring induces a torsion angle relative to the aromatic plane. In analogous systems like 4-(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group deviates by 7.70° from planarity due to steric and electronic effects. This deviation minimizes conjugation between the methoxy oxygen and the aromatic ring, altering the electronic environment of the boronate group.
Electronic Effects and π-Bonding
The boronate group participates in π-conjugation with the aromatic ring, though this interaction is weak compared to alkenylboranes. The electron-withdrawing effect of the ester carbonyl group further polarizes the B–C bond, enhancing its reactivity in cross-coupling reactions. Computational studies suggest a hybrid resonance structure between the trigonal boronate and a tetracoordinated borate form, stabilized by lone-pair donation from oxygen atoms.
Properties
IUPAC Name |
methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-8-7-9-11(18-5)12(10)13(17)19-6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGDNDSTZKPURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718346 | |
| Record name | Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146214-77-8 | |
| Record name | Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common method involves the reaction of 2-methoxybenzoic acid with a boronic acid derivative, such as pinacolborane, under specific reaction conditions. The reaction typically requires the use of a catalyst, such as a palladium or nickel complex, and may be carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: The compound can be reduced to form boronic esters or boronic acids.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols are used, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Boronic acids and their derivatives.
Reduction: Boronic esters and boronic acids.
Substitution: Substituted methoxybenzoates and other functionalized derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized as a reagent in organic synthesis. Its structure allows it to participate in various reactions:
- Borylation Reactions : The compound is used in the borylation of aryl and alkenyl compounds. This reaction facilitates the introduction of boron into organic molecules, which can be further functionalized to create complex structures .
- Cross-Coupling Reactions : It plays a significant role in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound is employed in the development of advanced materials:
- Organic Photovoltaics : The compound has been investigated for its optical and electrochemical properties when incorporated into copolymers based on benzothiadiazole. These materials are crucial for enhancing the efficiency of organic solar cells .
- Conductive Polymers : It is also used in synthesizing conductive polymers that exhibit improved electrical properties. Such materials have applications in flexible electronics and sensors .
Medicinal Chemistry
The potential medicinal applications of this compound are being explored:
- Drug Development : Its derivatives may serve as intermediates in synthesizing biologically active compounds. The ability to modify its structure allows chemists to design molecules with specific pharmacological activities .
Case Study 1: Borylation of Aryl Halides
A study demonstrated the effectiveness of this compound in borylation reactions. The compound was found to efficiently convert various aryl halides into their corresponding aryl boronates under mild conditions. This method showcased high yields and selectivity .
Case Study 2: Synthesis of Conductive Polymers
Research into the incorporation of this compound into polymer matrices revealed significant improvements in electrical conductivity compared to traditional materials. The resulting polymers exhibited enhanced charge transport properties suitable for applications in organic light-emitting diodes (OLEDs) and transistors .
Mechanism of Action
The mechanism by which Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to the coupling partner. The methoxy group can enhance the reactivity of the compound by stabilizing intermediates and transition states.
Molecular Targets and Pathways: In biological and medicinal applications, the compound interacts with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be categorized based on substituent variations, ring systems, and applications. Below is a detailed comparison:
Substituent Variations on the Benzene Ring
Heterocyclic and Extended Ring Systems
Functional Group Comparisons
- Reactivity in Cross-Coupling :
- Methoxy-substituted analogs (e.g., the target compound) exhibit moderate reactivity in Suzuki-Miyaura reactions due to the electron-donating methoxy group, which slightly deactivates the boronate .
- Fluorinated analogs (e.g., CAS 1293284-61-3) show enhanced reactivity in coupling with electron-rich aryl halides due to fluorine’s electron-withdrawing effect .
- Steric Effects :
- Crystallographic Data :
Key Research Findings
- Catalytic Efficiency : In enantioselective Suzuki-Miyaura reactions, methoxy-substituted boronates achieve >90% enantiomeric excess (ee) when paired with chiral palladium catalysts .
- Stability: Pinacol boronate esters (including the target compound) are air-stable but hydrolyze slowly in aqueous methanol (t₁/₂ ≈ 72 hours at pH 7) .
- Thermal Properties : Naphthoate derivatives (e.g., methyl 6-boronate-2-naphthoate) decompose at 220°C, making them suitable for high-temperature applications .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | CAS No. | Molecular Formula | Melting Point (°C) | LogP |
|---|---|---|---|---|
| Target Compound | 1146214-77-8 | C₁₆H₂₁BO₅ | 98–102 | 2.81 |
| Methyl 2-fluoro-6-boronate analog | 1293284-61-3 | C₁₅H₁₈BFO₄ | 85–88 | 2.45 |
| 2-Methoxy-6-boronate pyridine | 1034297-69-2 | C₁₂H₁₈BNO₃ | 112–115 | 1.92 |
Table 2: Cross-Coupling Yields with 4-Bromotoluene
| Compound | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Target Compound | Pd(OAc)₂/(S)-BINAP | 85 | 92 |
| Methyl 2-fluoro analog | Pd(OAc)₂/(R)-BINAP | 78 | 88 |
| Ethyl 4-methoxy analog | PdCl₂(dppf) | 91 | - |
Biological Activity
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1146214-77-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities based on recent research findings.
- Molecular Formula : C15H21BO5
- Molecular Weight : 292.14 g/mol
- Appearance : White to yellow solid
- Purity : ≥95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to methyl benzoates and boron-containing derivatives. For instance, derivatives of benzo[b]furan have shown significant antiproliferative activity against various cancer cell lines. The structural modifications in these compounds often enhance their biological efficacy.
- Mechanism of Action :
- Case Studies :
| Compound | Position of Methoxy | Antiproliferative Activity |
|---|---|---|
| 6a | C–6 | High |
| CA-4 | - | Standard |
| 10h | C–3 & C–6 | 3–10 times higher than CA-4 |
Enzyme Inhibition
Research has also indicated that methyl derivatives can act as inhibitors for various enzymes. The presence of the dioxaborolane moiety is crucial for enhancing the interaction with target enzymes.
- Inhibition Studies :
Other Pharmacological Activities
In addition to anticancer properties, this compound may exhibit other biological activities:
- Antioxidant Activity :
- Neuroprotective Effects :
Q & A
Basic Research: How is this compound synthesized, and what key parameters optimize yield?
Answer:
The synthesis typically involves coupling a brominated benzoate precursor with a pinacol boronate ester via palladium-catalyzed Suzuki-Miyaura cross-coupling. Key parameters include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% .
- Base: K₂CO₃ or Cs₂CO₃ in a 3:1 dioxane/water mixture at 80–100°C .
- Reaction monitoring: TLC (hexane/ethyl acetate 4:1) or LC-MS to detect intermediate boronic acids.
Yield optimization requires inert conditions (argon/nitrogen) to prevent boronate hydrolysis .
Advanced Research: How to resolve discrepancies in NMR data due to steric hindrance or dynamic effects?
Answer:
The methoxy and boronate groups introduce steric constraints, causing signal splitting in / NMR. Strategies include:
- Variable-temperature NMR (VT-NMR): To observe coalescence of split peaks (e.g., methoxy protons at 3.8–4.0 ppm) .
- 2D experiments (COSY, HSQC): Assign overlapping aromatic signals (δ 6.8–7.5 ppm) and confirm boronate integration (δ 1.3 ppm for pinacol methyl groups) .
- Quantitative NMR: Verify boronate integrity (δ 30–35 ppm for sp² boron) .
Basic Research: What safety precautions are critical during handling?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Storage: Argon-filled containers at –20°C to prevent boronate oxidation .
- First aid: Immediate flushing with water for eye/skin contact; avoid ethanol for decontamination (risk of ester cleavage) .
Advanced Research: How to design crystallization protocols for X-ray diffraction analysis?
Answer:
- Solvent selection: Slow evaporation from dichloromethane/hexane (3:1) promotes single-crystal growth .
- Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data on crystals <0.2 mm³ .
- Refinement: SHELXL-2018 for anisotropic displacement parameters; monitor R-factor convergence (<5%) and residual electron density (<1 eÅ⁻³) .
Advanced Research: How to address low coupling efficiency in Suzuki-Miyaura reactions with electron-deficient aryl halides?
Answer:
Electron-withdrawing groups (e.g., methoxy, ester) reduce reactivity. Mitigation strategies:
- Pre-activation: Convert boronate to trifluoroborate salt (KHF₂) for enhanced stability .
- Microwave-assisted synthesis: 120°C for 30 min improves conversion (reported yield: 78% vs. 45% conventional) .
- Ligand screening: Bidentate ligands (dppf, XPhos) enhance oxidative addition of Pd(0) .
Basic Research: What analytical techniques confirm purity and structural integrity?
Answer:
- HPLC-MS: C18 column (MeCN/H₂O + 0.1% formic acid) to detect hydrolysis products (e.g., free boronic acid, m/z 280.1) .
- Elemental analysis: Carbon content deviation >0.3% indicates residual solvents (e.g., dioxane) .
- FT-IR: B-O stretch at 1340–1360 cm⁻¹ and ester C=O at 1720 cm⁻¹ .
Advanced Research: How to handle competing side reactions during functionalization of the benzoate group?
Answer:
The ester group is prone to hydrolysis or nucleophilic attack. Solutions:
- Protecting groups: Use tert-butyl esters for acid-sensitive reactions .
- Low-temperature lithiation: –78°C with LDA to deprotonate the methoxy-adjacent position selectively .
- Flow chemistry: Minimize residence time in basic conditions (prevents ester saponification) .
Basic Research: What are common applications in medicinal chemistry?
Answer:
- Intermediate for kinase inhibitors: Boronate esters enable late-stage diversification via cross-coupling .
- Proteolysis-targeting chimeras (PROTACs): The benzoate scaffold links E3 ligase ligands and target proteins .
- PET tracer synthesis: -labeling via boronate-assisted isotope exchange .
Advanced Research: How to interpret contradictory crystallographic data in polymorph screening?
Answer:
Polymorphs arise from varied packing modes of the methoxy and boronate groups. Resolution steps:
- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., C-H···O vs. B-O···H interactions) .
- DSC/TGA: Identify thermal events (melting points: 120–135°C; decomposition >250°C) .
- Pawley refinement (PXRD): Match experimental patterns to predicted structures (Rwp < 10%) .
Advanced Research: Strategies for enantioselective synthesis using chiral auxiliaries
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
